1,2-Dimethylcyclobutane
Description
Structure
3D Structure
Properties
CAS No. |
4202-23-7 |
|---|---|
Molecular Formula |
C6H12 |
Molecular Weight |
84.16 g/mol |
IUPAC Name |
1,2-dimethylcyclobutane |
InChI |
InChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3 |
InChI Key |
IVAGOJQDJFWIRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1C |
Origin of Product |
United States |
Stereochemical Analysis and Isomerism of 1,2 Dimethylcyclobutane
Isomeric Forms: Cis- and Trans-1,2-Dimethylcyclobutane (B12766322)
1,2-Dimethylcyclobutane exists as two primary geometric isomers: cis-1,2-dimethylcyclobutane (B12747871) and trans-1,2-dimethylcyclobutane. sydney.edu.audoubtnut.comuci.edu In the cis isomer, the two methyl groups are situated on the same side of the cyclobutane (B1203170) ring. doubtnut.comvaia.com Conversely, the trans isomer has the methyl groups positioned on opposite sides of the ring. doubtnut.comvaia.com These two isomers are distinct compounds with different physical properties due to their differing spatial arrangements. vedantu.com
The stability of these isomers is a subject of interest. While steric hindrance between the adjacent methyl groups in the cis isomer might suggest lower stability, the puckered nature of the cyclobutane ring complicates simple predictions. However, in the case of 1,2-disubstituted cyclobutanes, the trans isomer is generally considered to be more stable than the cis isomer. pearson.com
Diastereomeric Relationship Between Cis and Trans Isomers
Cis- and trans-1,2-dimethylcyclobutane are classified as diastereomers. utexas.edu Diastereomers are stereoisomers that are not mirror images of each other. utexas.edu They have the same molecular formula and the same connectivity of atoms but differ in the three-dimensional orientation of those atoms. sydney.edu.auvedantu.com The relationship between the cis and trans forms of this compound perfectly fits this definition; they are non-superimposable and are not mirror images of one another. utexas.edu
Chirality and Achirality in this compound Isomers
The concepts of chirality and achirality are central to understanding the stereoisomerism of this compound. A molecule is chiral if it is non-superimposable on its mirror image, while an achiral molecule is superimposable on its mirror image. sydney.edu.au
Identification of Stereogenic Centers
A stereogenic center, often a carbon atom, is an atom that is bonded to four different groups. socratic.org In both cis- and trans-1,2-dimethylcyclobutane, the two carbon atoms bonded to the methyl groups (C1 and C2) are considered stereogenic centers. utexas.edulibretexts.orglibretexts.org This is because each of these carbons is attached to a hydrogen atom, a methyl group, and two different carbon pathways within the cyclobutane ring. utexas.edu The presence of two stereogenic centers suggests the possibility of up to 2n (where n is the number of stereogenic centers) stereoisomers, which in this case would be four. utexas.eduechemi.comstackexchange.com However, due to symmetry considerations, the actual number of stereoisomers is three. doubtnut.comutexas.edu
Meso Compounds: The Case of Cis-1,2-Dimethylcyclobutane
Despite possessing two stereogenic centers, cis-1,2-dimethylcyclobutane is an achiral molecule. socratic.orglibretexts.orglibretexts.org This is because it contains an internal plane of symmetry that bisects the molecule between the two methyl-bearing carbons. socratic.orglibretexts.orglibretexts.org This plane of symmetry means that one half of the molecule is a mirror image of the other half. libretexts.org
Enantiomerism in Trans-1,2-Dimethylcyclobutane
In contrast to the cis isomer, trans-1,2-dimethylcyclobutane is chiral. socratic.orgstackexchange.com It lacks an internal plane of symmetry. socratic.orgstackexchange.com As a result, the trans isomer and its mirror image are non-superimposable, meaning they exist as a pair of enantiomers. vedantu.comutexas.edu Enantiomers are stereoisomers that are non-superimposable mirror images of each other. sydney.edu.au These two enantiomeric forms are optically active. doubtnut.comvedantu.com In total, this compound has three stereoisomers: the achiral cis meso form and the two chiral trans enantiomers. doubtnut.comvedantu.comutexas.edu
Absolute Configuration Assignment (R/S Nomenclature)
The absolute configuration of the stereogenic centers in the chiral trans enantiomers can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This system designates each stereogenic center as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). sydney.edu.au
For the trans-1,2-dimethylcyclobutane enantiomers, the two stereogenic centers will have opposite configurations in the mirror image. One enantiomer will be (1R,2R)-1,2-dimethylcyclobutane, and its mirror image will be (1S,2S)-1,2-dimethylcyclobutane. echemi.comstackexchange.com The cis isomer, being a meso compound, is designated as (rel)-(1R,2S)-1,2-dimethylcyclobutane, indicating the relative opposite configurations of its stereogenic centers which result in an achiral molecule. ncats.io The assignment of R/S configurations provides an unambiguous way to distinguish between the different stereoisomers. echemi.com
Data Tables
Table 1: Stereochemical Properties of this compound Isomers
| Isomer | Chirality | Stereogenic Centers | Plane of Symmetry | Classification |
| cis-1,2-Dimethylcyclobutane | Achiral | 2 | Yes | Meso Compound |
| trans-1,2-Dimethylcyclobutane | Chiral | 2 | No | Pair of Enantiomers |
Table 2: Isomers of this compound
| Isomer Name | Absolute Configuration | Optical Activity |
| cis-1,2-Dimethylcyclobutane | (rel)-(1R,2S) | Inactive |
| (+)-trans-1,2-Dimethylcyclobutane | (1R,2R) or (1S,2S) | Active |
| (-)-trans-1,2-Dimethylcyclobutane | (1S,2S) or (1R,2R) | Active |
Comparative Stereochemistry with Other Dimethylcyclobutane Isomers (e.g., 1,3-Dimethylcyclobutane)
The stereochemical landscape of this compound is best understood through a comparative lens, particularly when juxtaposed with its constitutional isomer, 1,3-dimethylcyclobutane. While both compounds share the same molecular formula (C₆H₁₂), the positioning of the methyl groups on the cyclobutane ring profoundly influences their stereoisomerism and relative stabilities. acs.orgsydney.edu.au
A critical point of comparison lies in the number and nature of their stereoisomers. This compound exists as three distinct stereoisomers: a pair of enantiomeric trans isomers, (1R,2R)-1,2-dimethylcyclobutane and (1S,2S)-1,2-dimethylcyclobutane, and a single, achiral cis isomer, which is a meso compound. vedantu.comutexas.edudoubtnut.comstackexchange.com This is because the cis isomer possesses a plane of symmetry that bisects the ring between the two methyl-bearing carbons, rendering it superimposable on its mirror image. libretexts.org The trans isomers, however, lack such a plane of symmetry and are thus chiral. utexas.edustackexchange.com
In contrast, both the cis and trans isomers of 1,3-dimethylcyclobutane are achiral and, therefore, optically inactive. doubtnut.com The cis-1,3-dimethylcyclobutane isomer has a plane of symmetry, while the trans-1,3-dimethylcyclobutane isomer possesses a center of symmetry. doubtnut.com Consequently, 1,3-dimethylcyclobutane has only two stereoisomers in total. vaia.com
The relative stabilities of the cis and trans isomers also present a fascinating divergence between the 1,2- and 1,3-disubstituted cyclobutanes. For this compound, the trans isomer is more stable than the cis isomer. pearson.comvaia.comchegg.com This is attributed to the steric strain that arises from the eclipsing interaction between the two adjacent methyl groups in the cis configuration. vaia.com
Conversely, for 1,3-dimethylcyclobutane, the cis isomer is more stable than the trans isomer. chegg.comstackexchange.comechemi.com The puckered, or "butterfly," conformation of the cyclobutane ring is key to understanding this phenomenon. stackexchange.commasterorganicchemistry.comfiveable.me In this non-planar arrangement, substituents can occupy pseudo-axial or pseudo-equatorial positions. In cis-1,3-dimethylcyclobutane, both methyl groups can simultaneously occupy the more stable pseudo-equatorial positions, minimizing steric interactions. stackexchange.comechemi.com In the trans isomer, however, one methyl group must be in a pseudo-axial position while the other is pseudo-equatorial, leading to greater steric strain. stackexchange.com
Below is a data table summarizing the stereochemical comparison between this compound and 1,3-dimethylcyclobutane.
| Feature | This compound | 1,3-Dimethylcyclobutane |
| Number of Stereoisomers | 3 (one cis, two trans) vedantu.comdoubtnut.com | 2 (one cis, one trans) vaia.com |
| Chirality of Cis Isomer | Achiral (meso) utexas.edulibretexts.org | Achiral doubtnut.com |
| Chirality of Trans Isomer(s) | Chiral (enantiomeric pair) utexas.edufda.gov | Achiral doubtnut.com |
| More Stable Isomer | Trans pearson.comvaia.comchegg.com | Cis chegg.comstackexchange.comechemi.com |
Conformational Analysis and Intramolecular Strain in 1,2 Dimethylcyclobutane
Fundamental Strain Types in Cyclobutane (B1203170) Systems
Cyclobutane rings are subject to several types of strain that dictate their geometry and energy. These include angle strain, torsional strain, and steric strain.
The ideal bond angle for sp³ hybridized carbon atoms is 109.5°. masterorganicchemistry.comlibretexts.orgwikipedia.org In a planar cyclobutane, the internal C-C-C bond angles would be constrained to 90°, resulting in significant deviation from the ideal tetrahedral angle. doubtnut.com This deviation leads to angle strain, also known as Baeyer strain, which destabilizes the molecule. masterorganicchemistry.comwikipedia.org To alleviate some of this strain, cyclobutane adopts a puckered or bent conformation, which slightly reduces the C-C-C bond angles to around 88°. libretexts.orglibretexts.orglumenlearning.com While this puckering increases angle strain to some extent, it is compensated by a reduction in torsional strain. lumenlearning.comlibretexts.org The total ring strain in cyclobutane is approximately 110 kJ/mol. libretexts.org
Non-Planar Conformations and Ring Puckering
To minimize the substantial torsional strain that would exist in a planar structure, cyclobutane and its derivatives adopt non-planar, puckered conformations. masterorganicchemistry.comlibretexts.orglibretexts.orglumenlearning.com This puckering, often described as a "butterfly" conformation, involves one carbon atom being bent out of the plane of the other three. masterorganicchemistry.com This conformation is not static; the ring undergoes a rapid "ring-flipping" process where the puckered atom inverts its position. masterorganicchemistry.com While puckering slightly increases angle strain by decreasing the C-C-C bond angles from 90° to about 88°, it significantly alleviates the more destabilizing torsional strain from eclipsed C-H bonds. libretexts.orglumenlearning.comlibretexts.org The energy barrier for this ring inversion is relatively low. stackexchange.com
Relative Conformational Stability of Cis and Trans Isomers
The relative stability of the cis and trans isomers of 1,2-dimethylcyclobutane is determined by the balance of the different types of strain.
In the cis isomer, one methyl group is in an axial-like position while the other is in an equatorial-like position. askfilo.com This arrangement leads to steric interactions between the two methyl groups, which are in close proximity on the same side of the ring, resulting in an eclipsed strain. askfilo.com
Interactive Data Table: Strain Contributions in Cyclobutane
| Strain Type | Planar Cyclobutane | Puckered Cyclobutane |
| Angle Strain | Significant (90° bond angles) | Slightly Increased (≈88° bond angles) |
| Torsional Strain | High (fully eclipsed C-H bonds) | Reduced (partially staggered C-H bonds) |
Interactive Data Table: Conformational Analysis of this compound Isomers
| Isomer | Methyl Group Positions | Key Strain Interactions | Relative Stability |
| Cis | One axial-like, one equatorial-like | Eclipsing interaction between methyl groups | Less Stable |
| Trans | Both equatorial-like | Minimized steric and torsional strain | More Stable |
Factors Influencing Preferred Conformations
The conformational landscape of this compound is primarily dictated by the minimization of intramolecular strain. Unlike a planar cyclohexane, which can adopt a strain-free chair conformation, cyclobutane is inherently strained due to significant angle and torsional strain. The cyclobutane ring is not planar but rather exists in a puckered or "butterfly" conformation to partially alleviate torsional strain that would arise from eclipsing interactions between adjacent C-H bonds in a planar structure. This puckering creates two distinct types of substituent positions: pseudo-axial and pseudo-equatorial. The stability of the cis and trans isomers of this compound is determined by the positions of the two methyl groups within this puckered framework.
In the case of trans-1,2-dimethylcyclobutane (B12766322) , the most stable conformation is one in which both methyl groups occupy pseudo-equatorial positions. This arrangement places the bulky methyl groups away from the ring and from each other, minimizing steric repulsion.
Conversely, for cis-1,2-dimethylcyclobutane (B12747871) , the two methyl groups are on the same side of the ring. In any puckered conformation, one methyl group is forced into a pseudo-axial position while the other is pseudo-equatorial. The pseudo-axial methyl group experiences significant steric hindrance from the adjacent ring hydrogens, leading to a higher energy and less stable conformation compared to the trans isomer. This increased steric strain in the cis isomer is the primary reason for its lower stability.
Therefore, the trans isomer of this compound is energetically favored over the cis isomer. This preference is a direct consequence of the molecule's attempt to minimize steric strain by placing the larger substituents in the less hindered pseudo-equatorial positions.
Below is a data table summarizing the relative energies and contributing strain factors for the isomers of this compound.
| Isomer | Most Stable Conformation | Key Strain Interactions | Relative Energy (kcal/mol) |
| trans-1,2-Dimethylcyclobutane | diequatorial (puckered) | Minimized steric and torsional strain | 0 (Reference) |
| cis-1,2-Dimethylcyclobutane | axial-equatorial (puckered) | Increased steric strain from axial methyl group | > 0 |
Note: Precise, experimentally verified energy differences can vary based on the method of determination (calorimetry, computational modeling). The table indicates the qualitative and generally accepted energetic relationship.
Theoretical Models for Ring Strain Energy Calculations
The total ring strain in cycloalkanes is a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°), torsional strain (eclipsing interactions between adjacent bonds), and steric strain (repulsive interactions between non-bonded atoms). For unsubstituted cyclobutane, the total ring strain is approximately 26 kcal/mol. The introduction of methyl groups in this compound modifies this strain energy, and theoretical models are crucial for quantifying these effects.
The calculation of ring strain energy in this compound relies heavily on computational chemistry methods. These models can dissect the total strain energy into its constituent parts and predict the relative stabilities of the cis and trans isomers.
Common theoretical approaches include:
Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule. It treats atoms as balls and bonds as springs, with parameters derived from experimental data. Force fields like MM3 and MM4 are commonly used to calculate the steric energy of different conformations of this compound. The difference in steric energy between the optimized geometries of the cis and trans isomers provides an estimate of their relative stability.
Ab Initio and Density Functional Theory (DFT) Calculations: These are quantum mechanical methods that solve the Schrödinger equation (or a simplified form in DFT) to determine the electronic structure and energy of a molecule.
Ab initio methods , such as Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster theory (e.g., CCSD(T)), provide highly accurate energy calculations.
DFT methods , using functionals like B3LYP, offer a good balance between accuracy and computational cost.
These quantum mechanical methods can be used to perform geometry optimizations to find the lowest energy conformations of cis- and trans-1,2-dimethylcyclobutane. The calculated energies of these optimized structures can then be used to determine the energy difference between the isomers with a high degree of confidence. Furthermore, these calculations can provide detailed geometric parameters such as bond lengths, bond angles, and dihedral angles, which are direct indicators of the structural distortions caused by ring strain.
Advanced Synthetic Methodologies for 1,2 Dimethylcyclobutane and Its Derivatives
Stereoselective Synthesis Strategies
The relative and absolute stereochemistry of the two methyl groups in 1,2-dimethylcyclobutane defines its isomeric forms. The cis isomer, where both methyl groups are on the same face of the ring, is an achiral meso compound. In contrast, the trans isomer, with methyl groups on opposite faces, is chiral and exists as a pair of enantiomers ((1R,2R) and (1S,2S)). dtic.mil Thermodynamically, the trans isomer is generally more stable than the cis isomer due to the minimization of steric strain between the adjacent methyl groups. rsc.org Synthetic control over which isomer is formed is a key objective of modern synthetic methods.
Control of Cis/Trans Stereochemistry
Achieving selectivity between cis and trans isomers (diastereoselectivity) is crucial for accessing specific 1,2-disubstituted cyclobutanes. While classical methods often yield mixtures, contemporary catalytic approaches offer high levels of control.
One powerful strategy involves the Michael addition to cyclobutene (B1205218) precursors . The use of specific catalysts can direct the approach of a nucleophile to a cyclobutene, establishing the desired stereochemistry. For example, the addition of thiols to cyclobutene derivatives has been shown to produce 1,2-disubstituted cyclobutanes with high diastereomeric ratios (dr >95:5), favoring the trans product. nih.govpressbooks.pubnsf.govresearchgate.net
Another advanced method is the ring contraction of substituted pyrrolidines . This process, mediated by iodonitrene chemistry, proceeds through a nitrogen extrusion mechanism. The stereochemical information present in the starting five-membered ring can be transferred with high fidelity to the resulting four-membered ring, allowing for the stereospecific synthesis of either cis or trans cyclobutane (B1203170) products depending on the stereochemistry of the pyrrolidine (B122466) precursor. researchgate.net
Transition metal catalysis also provides excellent control. Rhodium(III)-catalyzed C-H activation and annulation reactions have been developed for the diastereoselective synthesis of highly substituted cyclobutanes. rsc.org These methods often proceed with high selectivity, dictated by the coordination of the substrate to the metal center, which guides the formation of one diastereomer over the other.
The table below summarizes selected modern methods and their effectiveness in controlling cis/trans stereochemistry in the synthesis of 1,2-disubstituted cyclobutane systems.
| Methodology | Catalyst/Reagent | Typical Substrates | Primary Isomer Formed | Reported Diastereoselectivity (dr) |
|---|---|---|---|---|
| Michael Addition | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Cyclobutene esters and thiols | Trans | >95:5 |
| Ring Contraction | Iodonitrene Chemistry | Stereodefined 2,5-disubstituted pyrrolidines | Cis or Trans (substrate-dependent) | >20:1 |
| Rh-Catalyzed Annulation | [RhCp*Cl2]2 | Aryl quinazolinones and alkylidenecyclopropanes | Trans | High |
Enantioselective Approaches to Chiral Dimethylcyclobutane Scaffolds
Beyond controlling the relative stereochemistry, enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is critical for applications in medicinal chemistry and materials science. For trans-1,2-dimethylcyclobutane (B12766322), this means selectively synthesizing either the (1R,2R) or the (1S,2S) form.
A prominent strategy is the asymmetric functionalization of a pre-formed cyclobutene ring . This approach uses a chiral catalyst to differentiate between the two enantiotopic faces of the double bond. For instance, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes, followed by further transformation, yields chiral cyclobutane derivatives with excellent enantioselectivity. pressbooks.pubrsc.org
Organocatalysis has also emerged as a powerful tool. Chiral bifunctional acid-base catalysts, such as those derived from cinchona alkaloids and squaramides, have been successfully employed in the enantioselective sulfa-Michael addition to cyclobutenes. nih.govresearchgate.net These catalysts activate both the nucleophile and the electrophile simultaneously, creating a highly organized, chiral transition state that leads to the formation of the product with high enantiomeric excess (ee). In some cases, enantiomeric ratios (er) up to 99.7:0.3 have been reported. nih.govresearchgate.net
Furthermore, cascade reactions initiated by a chiral catalyst offer an efficient route to complex chiral cyclobutanes. One such approach involves an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced intramolecular [2+2] photocycloaddition. nsf.govacs.org This one-pot process constructs the chiral center and the cyclobutane ring sequentially, providing access to enantioenriched products with excellent control (up to >99% ee). nsf.gov
The synthesis of enantioenriched cyclobutanes is fraught with challenges. The high ring strain of the cyclobutane core can complicate reactions, and achieving high levels of both diastereoselectivity and enantioselectivity simultaneously requires sophisticated catalytic systems. nih.gov Controlling regioselectivity in reactions involving unsymmetrical precursors is another significant hurdle. acs.org
Historically, many methods, including early [2+2] photocycloadditions, suffered from low enantioselectivity or required the use of chiral auxiliaries, which involves extra synthetic steps for attachment and removal. acs.org A major challenge has been the development of catalytic asymmetric methods that are broadly applicable and highly selective.
Recent advances have begun to overcome these difficulties. The development of directing-group-free catalytic systems represents a major step forward, simplifying synthetic routes and improving atom economy. acs.org The use of dual catalysis, combining photoredox or photosensitized catalysis with chiral transition metal or organocatalysis, has unlocked new reaction pathways. acs.orgnih.gov These systems allow for the activation of simple, unactivated alkenes under mild conditions to participate in highly enantioselective [2+2] cycloadditions. For example, the combination of an iridium photosensitizer with a chiral phosphoramidite (B1245037) ligand has enabled the synthesis of complex chiral cyclobutanes from simple starting materials. acs.org Similarly, the functionalization of highly strained precursors like bicyclo[1.1.0]butanes (BCBs) using chiral catalysts provides a strain-release-driven strategy to access chiral cyclobutane boronic esters with high enantiopurity. researchgate.net
Cyclization Reactions and Precursor Chemistry
The formation of the cyclobutane ring itself is most commonly achieved through cycloaddition reactions, where two unsaturated precursors are joined to form the four-membered ring.
[2+2] Photocycloaddition Reactions for Cyclobutane Ring Formation
The [2+2] photocycloaddition is arguably the most direct and widely used method for synthesizing cyclobutane rings. researchgate.net This reaction involves the union of two alkene components under photochemical conditions (irradiation with UV or visible light) to form a cyclobutane. nih.gov The thermal equivalent of this reaction is symmetry-forbidden for a concerted, suprafacial process, making the photochemical pathway essential. nsf.gov The photodimerization of an alkene like cis- or trans-2-butene would directly yield isomers of 1,2,3,4-tetramethylcyclobutane, while the cross-cycloaddition between ethylene (B1197577) and 2-butene (B3427860) would yield this compound.
The reaction is typically initiated by the photoexcitation of one alkene to its singlet or, more commonly, triplet excited state. This excited molecule then adds to a ground-state alkene in a stepwise fashion, proceeding through a 1,4-diradical intermediate. The final ring-closing step of this diradical determines the stereochemistry of the product. acs.org In some cases, particularly with electron-rich and electron-deficient alkenes, a photoinduced electron transfer (PET) mechanism can operate. acs.orglibretexts.org
When two different, unsymmetrical alkenes are used in a [2+2] photocycloaddition, both regioselectivity and stereoselectivity must be controlled.
Regioselectivity refers to the orientation of the addition, leading to either head-to-head (HH) or head-to-tail (HT) isomers. This is primarily governed by the stability of the intermediate 1,4-diradical. Steric and electronic factors of the substituents on the alkenes play a crucial role in determining which diradical intermediate is more stable and thus which regioisomer is preferentially formed. nih.govacs.org
Stereoselectivity in photocycloadditions is often complex. While the initial stereochemistry of the double bonds is frequently retained in the product, the formation of a flexible diradical intermediate can allow for bond rotation before ring closure, leading to a mixture of stereoisomers. nih.gov Controlling the stereochemical outcome is a central challenge and can be influenced by several factors:
Reaction Mechanism: A concerted pathway or a very short-lived intermediate will lead to higher stereospecificity.
Use of Photosensitizers: Chiral photosensitizers can induce enantioselectivity by transferring energy within a chiral environment, influencing the geometry of the cycloaddition. acs.org
Reaction Medium: Performing reactions in the solid state, in micelles, or under mechanochemical conditions can restrict the conformational freedom of the intermediates, leading to enhanced stereoselectivity. rsc.org For example, the photodimerization of acenaphthylene (B141429) yields different stereoisomers depending on whether the reaction is run in a solubilizing solvent, in water (where it is insoluble), or under ball-milling conditions.
The table below illustrates how reaction conditions can influence the stereochemical outcome in representative [2+2] photocycloaddition reactions.
| Reaction Type | Conditions | Key Stereochemical Observation | Rationale |
|---|---|---|---|
| Dimerization of Acenaphthylene | Organic Solvent (Solution) | No selectivity (mixture of syn and anti) | Intermediates are conformationally mobile in solution. |
| Dimerization of Acenaphthylene | Solid-state or in H2O (Insoluble) | Favors anti isomer | Reaction proceeds via a pre-organized, covalently bonded excimer, favoring the anti geometry. |
| Dimerization of Acenaphthylene | Photomechanochemical (Ball-milling) | Favors syn isomer | Mechanical force preferentially destabilizes the noncovalently bound anti conformer. rsc.org |
| Intramolecular Cycloaddition | Chiral Thioxanthone Sensitizer | High enantioselectivity | The chiral catalyst creates a chiral environment, controlling the approach of the reacting partners. acs.org |
Ring Contraction Methodologies from Larger Heterocycles (e.g., Pyrrolidines)
The synthesis of cyclobutane derivatives through the ring contraction of larger, more readily accessible heterocyclic systems like pyrrolidines represents an elegant and powerful strategy. nih.govtu-dortmund.de This approach is particularly valuable for creating highly substituted and stereochemically complex cyclobutanes. nih.govresearchgate.net A notable method involves the use of iodonitrene chemistry to induce a stereospecific contraction of a pyrrolidine ring to a cyclobutane. nih.govacs.org
The reaction is typically performed by treating polysubstituted pyrrolidine derivatives with reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) in the presence of a nitrogen source like ammonium (B1175870) carbamate. chemistryviews.org The proposed mechanism proceeds through several key steps:
Formation of a Reactive Intermediate : An in-situ generated iodonitrene species reacts with the secondary amine of the pyrrolidine ring in an electrophilic amination. ntu.ac.uk
1,1-Diazene Formation : This initial reaction forms a reactive 1,1-diazene (isodiazene) intermediate. chemistryviews.orgntu.ac.uk
Nitrogen Extrusion and Biradical Generation : The 1,1-diazene intermediate is unstable and undergoes extrusion of molecular nitrogen (N₂), which generates a 1,4-biradical. nih.govntu.ac.uk This nitrogen extrusion is the rate-determining step of the transformation. nih.govresearchgate.net
Cyclization : The resulting singlet 1,4-biradical rapidly undergoes intramolecular cyclization via C-C bond formation to yield the cyclobutane product. nih.govntu.ac.uk
A significant advantage of this methodology is its high degree of stereospecificity. The configuration of the substituents on the original pyrrolidine ring is largely retained in the final cyclobutane product. nih.gov This stereoretention is attributed to the barrierless and rapid collapse of the singlet 1,4-biradical intermediate, which occurs faster than bond rotation that would lead to stereoisomerization. nih.govresearchgate.net The method has demonstrated good functional group compatibility and has been successfully applied to the synthesis of complex molecules, including spirocyclobutanes and the natural product piperarborenine B. nih.govchemistryviews.org Yields can vary from low to good, depending on the substitution pattern of the pyrrolidine precursor. chemistryviews.org
| Pyrrolidine Precursor | Key Reagents | Cyclobutane Product | Yield | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| cis-Disubstituted pyrrolidine-2,5-dicarboxylate | HTIB, Ammonium Carbamate | cis-Disubstituted cyclobutane | 39% | Not specified | nih.gov |
| Optically pure spirooxindole-pyrrolidine | HTIB, Ammonium Carbamate | Corresponding spirocyclobutane | 46% | >20:1 | nih.gov |
| Various spiro-pyrrolidines | HTIB, Ammonium Carbamate | Corresponding spirocyclobutanes | 42-65% | Stereoselective | nih.gov |
| Pyrrolidine with β-diester group | HTIB, Ammonium Carbamate | Corresponding cyclobutane | 76% | Not specified | researchgate.net |
Hydrogenation of Dimethylcyclobutene Precursors
Catalytic hydrogenation is a fundamental and widely used method for the synthesis of alkanes from alkenes, and it provides a direct route to this compound from a 1,2-dimethylcyclobutene precursor. ucla.edu This reaction involves the addition of two hydrogen atoms across the double bond of the cyclobutene ring in the presence of a metal catalyst. brainly.com The process is a reduction, converting the unsaturated cyclobutene into the saturated this compound. pearson.comlibretexts.org
The stereochemical outcome of this reaction is highly predictable. Catalytic hydrogenation is a classic example of a syn-addition, where both hydrogen atoms are delivered to the same face of the π-bond. ucla.eduyoutube.com The mechanism involves the adsorption of the alkene onto the surface of the solid metal catalyst (e.g., platinum, palladium, or nickel). libretexts.org Hydrogen gas (H₂) is also adsorbed onto the metal surface and dissociates into hydrogen atoms. These atoms are then transferred sequentially to the carbons of the double bond from the catalyst surface, ensuring they add to the same side of the molecule. libretexts.orgyoutube.com
For a precursor like 1,2-dimethylcyclobutene, the double bond is part of a planar ring system. The hydrogen atoms can add from either the top face or the bottom face of this double bond. Regardless of the face of attack, the syn-addition mechanism dictates that the two pre-existing methyl groups will be forced into a cis configuration relative to each other in the resulting cyclobutane. ualberta.ca Therefore, the catalytic hydrogenation of 1,2-dimethylcyclobutene predominantly yields cis-1,2-dimethylcyclobutane (B12747871). ualberta.ca The trans isomer is not significantly formed via this pathway because it would require an anti-addition of hydrogen, which is not favored in heterogeneous catalytic hydrogenation. pearson.com
| Precursor | Reagents | Common Catalysts | Primary Product | Stereochemistry of Addition |
|---|---|---|---|---|
| 1,2-Dimethylcyclobutene | H₂ (Hydrogen Gas) | Palladium on Carbon (Pd/C), Platinum(IV) Oxide (PtO₂, Adams' catalyst), Raney Nickel (Raney Ni) | cis-1,2-Dimethylcyclobutane | Syn-addition |
Formation via Decomposition Pathways of Complex Organic Molecules
The formation of this compound through the decomposition of more complex organic molecules is a less conventional synthetic route compared to targeted methods like ring contraction or hydrogenation. Such pathways are typically observed during high-energy processes like thermal pyrolysis, where large molecules fragment and rearrange. acs.orgacs.org While the decomposition of this compound itself into smaller alkenes (a cycloreversion reaction) is well-studied, its formation from larger precursors is not a primary synthetic strategy but rather a potential outcome in complex reaction mixtures. acs.orgacs.org
Theoretically, this compound could be formed through intramolecular cyclization reactions that occur as part of the decomposition cascade of a larger molecule. For example, the thermal decomposition of a larger cycloalkane or a long-chain alkane could generate diradical intermediates. If a 1,6-diradical with the appropriate substitution pattern is formed, it could potentially undergo cyclization to form a six-membered ring or, through a less favorable pathway, a substituted four-membered ring like this compound.
Another potential, though often low-yield, pathway could involve the decomposition of bicyclic or polycyclic systems. The cleavage of specific bonds in a strained polycyclic hydrocarbon under pyrolytic conditions could lead to the extrusion of a stable four-membered ring. For instance, the decomposition of certain substituted bicyclo[2.2.0]hexane derivatives could theoretically yield a cyclobutane. However, these decomposition reactions often produce a complex mixture of products, making the isolation of a specific compound like this compound challenging. nih.gov Detailed studies on the pyrolysis of complex hydrocarbons like 2-cyclopentenone show decomposition into various smaller acyclic and cyclic products, illustrating the complexity of these high-temperature reactions. nih.gov Therefore, while plausible under specific pyrolytic conditions, the formation of this compound via decomposition pathways is not considered a controlled or efficient synthetic methodology.
Reaction Mechanisms and Reactivity of 1,2 Dimethylcyclobutane
Ring-Opening Reactions
The strained four-membered ring of 1,2-dimethylcyclobutane is susceptible to various ring-opening reactions, which can be initiated thermally, photochemically, or through catalysis. These reactions are governed by the principles of orbital symmetry and stereochemistry, leading to specific isomeric products.
The thermal decomposition of this compound results in ring cleavage to form smaller alkenes. For trans-1,2-dimethylcyclobutane (B12766322), pyrolysis at temperatures between 390-440°C leads to two primary decomposition pathways. acs.org The major pathway yields two molecules of propylene, while the minor pathway produces ethylene (B1197577) and a mixture of cis- and trans-2-butene. acs.org Both of these processes are homogeneous, first-order reactions. acs.org
The pyrolysis of the cis isomer also undergoes a similar decomposition, yielding propylene as the main product and ethylene and 2-butene (B3427860) as minor products. acs.org The rate of ring cleavage for trans-1,2-dimethylcyclobutane is observed to be slower than that for the cis isomer. acs.org Accompanying the ring cleavage is a slower isomerization process that converts the trans isomer to the cis isomer and vice versa. acs.org
The thermal ring-opening of cyclobutanes is a classic example of an electrocyclic reaction, a type of pericyclic reaction. nih.gov For a substituted cyclobutene (B1205218), the thermal reaction involves a 4π-electron system, which, according to the Woodward-Hoffmann rules, proceeds through a conrotatory mechanism. uomustansiriyah.edu.iqpressbooks.pub This means the substituents on the breaking carbon-carbon bond rotate in the same direction. illinois.edu For cis-3,4-dimethylcyclobutene, this conrotatory opening leads to the formation of (2E,4Z)-2,4-hexadiene, while the trans isomer yields (2E,4E)-2,4-hexadiene. pressbooks.pub
Table 1: Rate Constants for Thermal Decomposition of trans-1,2-Dimethylcyclobutane acs.org
| Reaction Product | Rate Constant Expression (sec⁻¹) |
| Propylene | k = 2.8 x 10¹⁵ exp(-61,600/RT) |
| Ethylene + 2-Butene | k = 2.9 x 10¹⁵ exp(-63,400/RT) |
R is the gas constant in cal/mol·K
Photochemical activation, typically using ultraviolet light, provides an alternative pathway for the ring-opening of cyclobutane (B1203170) derivatives. Unlike thermal reactions, photochemical electrocyclic reactions of 4π-electron systems proceed through a disrotatory mechanism, where the substituents rotate in opposite directions. ethz.chchemistnotes.com
The photolysis of 1,2-dimethylcyclobutene has been studied using various wavelengths (193, 214, and 228 nm). nih.gov The primary products are isomeric dienes resulting from electrocyclic ring opening, as well as products from a formal [2+2] cycloreversion, such as 2-butyne and an alkene (ethylene or 2-butene). nih.gov The photochemical ring-opening of compounds like cis- and trans-3,4-dimethylcyclobutene has been found to be non-stereospecific in solution when using 193 nm and 214 nm light sources. researchgate.net
For the ring opening of this compound under photochemical conditions, the disrotatory pathway could theoretically lead to both all-cis and all-trans 2,4-hexadiene (B1165886). ethz.ch However, only the all-trans product is typically observed due to significant steric hindrance in the transition state that would lead to the all-cis product. ethz.chuniurb.it The reaction mechanism can be dependent on the excitation wavelength, potentially involving different excited singlet states or internal conversion to the ground state followed by reaction from upper vibrational levels. nih.gov
The ring-opening of this compound is a reverse electrocyclic reaction, where a carbon-carbon sigma bond breaks to form a conjugated π-system. ethz.chuniurb.it The stereochemical outcome of these reactions is predicted by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. illinois.eduwikipedia.org
These rules state that the stereochemical course of an electrocyclic reaction depends on the number of π-electrons involved and whether the reaction is induced by heat or light. wikipedia.orglibretexts.org For the cyclobutene to butadiene conversion, which involves four π-electrons (a 4n system), the rules are as follows:
Thermal conditions : The reaction proceeds in a conrotatory fashion. chemistnotes.comwikipedia.org
Photochemical conditions : The reaction proceeds in a disrotatory fashion. chemistnotes.comwikipedia.org
The terms conrotatory and disrotatory describe the relative motion of the termini of the breaking sigma bond as they rotate into the plane of the newly forming π-system. illinois.edulibretexts.org
Conrotatory motion : The two groups rotate in the same direction (both clockwise or both counter-clockwise). illinois.edu In the thermal ring-opening of cis-1,2-dimethylcyclobutane (B12747871), this motion leads to a product with one cis and one trans double bond. ethz.chuniurb.it
Disrotatory motion : The two groups rotate in opposite directions (one clockwise and one counter-clockwise). illinois.edu Under photochemical conditions, the disrotatory opening of cis-1,2-dimethylcyclobutane leads to the formation of the all-trans diene product, avoiding the sterically hindered all-cis form. ethz.chuniurb.it
The stereochemistry of the starting this compound isomer dictates the stereochemistry of the resulting diene product, as predicted by the Woodward-Hoffmann rules.
For the thermal (conrotatory) ring opening:
Starting from a cis cyclobutene isomer, the conrotatory motion yields an E,Z-diene. illinois.edu
Starting from a trans cyclobutene isomer, the conrotatory motion produces an E,E-diene. illinois.edu
For the photochemical (disrotatory) ring opening:
Starting from a cis cyclobutene isomer, the disrotatory pathway could yield either an E,E-diene or a Z,Z-diene. Steric factors usually favor the formation of the E,E (all-trans) product. ethz.chuniurb.it
Starting from a trans cyclobutene isomer, a disrotatory opening would lead to an E,Z-diene.
Table 2: Predicted Stereochemical Outcomes of Electrocyclic Ring Opening illinois.eduethz.chchemistnotes.comuniurb.it
| Starting Isomer | Condition | Pathway | Product Stereochemistry |
| cis-1,2-Dimethylcyclobutane | Thermal | Conrotatory | cis,trans-diene |
| trans-1,2-Dimethylcyclobutane | Thermal | Conrotatory | trans,trans-diene |
| cis-1,2-Dimethylcyclobutane | Photochemical | Disrotatory | trans,trans-diene |
| trans-1,2-Dimethylcyclobutane | Photochemical | Disrotatory | cis,trans-diene |
While less common for simple alkylcyclobutanes compared to highly strained rings like epoxides or cyclopropanes, ring cleavage can be facilitated by acids or bases under certain conditions. The high ring strain energy in the cyclobutane molecule makes it more susceptible to ring-opening than corresponding linear alkanes. arxiv.orglibretexts.org
Acid-Catalyzed Ring Cleavage: Acid-catalyzed ring-opening reactions of cycloalkanes generally proceed through a mechanism involving protonation followed by nucleophilic attack or rearrangement to relieve ring strain. For cyclobutanol derivatives, acid catalysis can lead to ring expansion or cleavage. For instance, acid-catalyzed ring expansion of isopropenylcyclobutanols can form dimethyl cyclopentanones. While specific data on the acid-catalyzed cleavage of this compound is sparse, the mechanism would likely involve protonation of a C-C bond to form a carbocation intermediate, which could then be attacked by a nucleophile or undergo rearrangement and elimination to form an alkene.
Base-Catalyzed Ring Cleavage: Base-catalyzed ring-opening is uncommon for simple alkanes as there is no acidic proton to be removed to initiate a reaction. However, in substituted cyclobutanes, such as cyclobutanols, bases can induce ring-opening. For example, both cis- and trans-1,2-diphenylcyclobutanol rearrange to 1,4-diphenylbutan-1-one in the presence of an aqueous base. rsc.org For unsubstituted cyclobutanes, such reactions are not typical as a strong base would be required to abstract a proton from a C-H bond, which is not energetically favorable. The mechanism for base-catalyzed cleavage in molecules like epoxides involves an SN2 attack by a nucleophile, driven by the release of ring strain, but this is not directly applicable to the C-C bonds of a cyclobutane ring. libretexts.orgpressbooks.pub
Electrocyclic Ring Opening and Woodward-Hoffmann Rules
Thermal Decomposition Pathways
The thermal decomposition, or pyrolysis, of this compound has been studied for both its cis and trans isomers. These reactions are homogeneous, unimolecular, and proceed primarily through two distinct ring-cleavage pathways, alongside a competing geometrical isomerization.
The primary decomposition pathways are:
Cleavage to two molecules of propylene. This is the major decomposition pathway for both isomers.
Cleavage to ethylene and 2-butene. This is the minor decomposition pathway. The 2-butene can be formed as both cis and trans isomers.
For trans-1,2-dimethylcyclobutane , studies in the temperature range of 390-440°C show that the decomposition yields two molecules of propylene as the main products, with a smaller fraction decomposing to ethylene and a mixture of trans- and cis-2-butene. A slower, concurrent reaction is the isomerization to cis-1,2-dimethylcyclobutane.
For cis-1,2-dimethylcyclobutane , the thermal decomposition follows similar pathways. The predominant cleavage also yields two molecules of propylene, while the less significant pathway produces ethylene and 2-butene. The pyrolysis of the cis isomer also includes isomerization to the trans isomer.
The relative rates of these pathways differ between the isomers, as summarized in the table below.
| Isomer | Temperature Range (°C) | Major Products | Minor Products | Competing Reaction |
| trans-1,2-Dimethylcyclobutane | 390-440 | 2x Propylene | Ethylene + 2-Butene (cis/trans) | Isomerization to cis isomer |
| cis-1,2-Dimethylcyclobutane | 409-451 | 2x Propylene | Ethylene + 2-Butene (cis/trans) | Isomerization to trans isomer |
This table summarizes the products of the thermal decomposition of cis- and trans-1,2-dimethylcyclobutane.
Biradical Intermediates in Reactions Involving Cyclobutanes
The mechanisms of the thermal decomposition and isomerization of cyclobutanes are widely understood to proceed through biradical (or diradical) intermediates. In the case of this compound, the pyrolysis is initiated by the cleavage of a carbon-carbon bond in the ring, which requires significant thermal energy.
This initial C-C bond scission results in the formation of a 1,4-biradical intermediate. For this compound, the initial ring opening can occur in two ways:
Cleavage of the C1-C2 bond (the bond between the methyl-substituted carbons).
Cleavage of a C-C bond adjacent to the substituted carbons (e.g., C2-C3 or C1-C4).
Once formed, this flexible biradical intermediate is not stable and rapidly undergoes one of several reactions:
Ring Closure: The biradical can re-form a C-C bond to close the ring. If rotation occurs around the single bonds in the biradical chain before ring closure, this can lead to geometrical isomerization (e.g., cis to trans or vice-versa).
Cleavage: The biradical can undergo further C-C bond cleavage to yield stable alkene products. This is the fragmentation pathway. For the 1,4-biradical derived from this compound, cleavage of the C3-C4 bond leads to the formation of two propylene molecules. Alternatively, cleavage can occur to produce ethylene and 2-butene.
The formation of a biradical intermediate explains why both decomposition and isomerization occur simultaneously. The relative rates of these competing pathways (cleavage vs. rotation and reclosure) depend on the structure of the biradical and the reaction conditions. The concept of a biradical intermediate is a cornerstone in understanding the thermal chemistry of many cyclic hydrocarbons.
Skeletal Rearrangements Following Ring Opening
The thermal reactions of this compound involve two main types of skeletal rearrangements that occur subsequent to the initial ring-opening event.
Geometrical Isomerization (cis-trans Interconversion): As described in the context of biradical intermediates, once the cyclobutane ring opens to form a 1,4-biradical, rotation can occur around the now-single C-C bonds. If the biradical subsequently undergoes ring closure, the stereochemistry of the methyl groups may be inverted relative to the starting material. This process establishes a thermal equilibrium between the cis and trans isomers of this compound and competes with the fragmentation pathways. Studies have shown that the rate of isomerization is slower than the rate of decomposition for both isomers under pyrolytic conditions.
Fragmentation to Alkenes: This is the most significant skeletal rearrangement, where the C6 skeleton of this compound is broken down into smaller molecules. This is not a rearrangement to another C6 isomer but rather a decomposition. The process occurs via the biradical intermediate, which, instead of re-closing the ring, fragments into stable alkene products.
The primary fragmentation pathways observed are:
This compound → 2 Propylene
This compound → Ethylene + 2-Butene
Computational and Theoretical Investigations of 1,2 Dimethylcyclobutane
Quantum Chemical Methods for Structural and Energetic Analysis
Quantum chemical methods, rooted in the principles of quantum mechanics, are fundamental to modern computational chemistry. taylor.edu These approaches solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. ucr.edu Two primary theories dominate this field: wave function theory (WFT) and density functional theory (DFT). taylor.edu By mapping the potential energy surface—the relationship between molecular structure and energy—these methods can identify stable conformations, transition states, and the energetic pathways of chemical reactions. ucr.edu A key principle underlying these calculations is the Born-Oppenheimer approximation, which allows the motion of electrons and nuclei to be treated separately due to their large mass difference. ucr.edu
Density Functional Theory (DFT) has become a widely used tool for investigating chemical reactivity and reaction mechanisms due to its favorable balance of computational cost and accuracy. mdpi.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it possible to study larger and more complex systems. taylor.edu
For cyclic systems like 1,2-dimethylcyclobutane, DFT is employed to study various reactions, including cycloadditions and cycloreversions. mdpi.comresearchgate.net Researchers can model the step-by-step process of bond breaking and formation, identifying intermediates and transition states. For instance, DFT calculations at the B3LYP/6-311+G(d,p) level are used to analyze the chemo- and regioselectivity of cycloaddition reactions on similar bicyclic molecules. ijcce.ac.ir Such studies provide deep mechanistic insights, revealing whether a reaction proceeds through a concerted, stepwise, or radical-mediated pathway. mdpi.compku.edu.cn By analyzing the computed energetics, researchers can predict the most likely reaction pathway and understand the factors that control the reaction's outcome.
Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations. The collection of these conformations and their relative energies is known as the conformational landscape. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring this landscape. nih.gov
For this compound, conformational analysis involves determining the preferred puckering of the cyclobutane (B1203170) ring and the orientation of the two methyl groups (axial vs. equatorial). These different arrangements have distinct energies, and computational modeling can predict the most stable, low-energy conformations. By simulating the molecule's movement over time, researchers can identify all relevant conformations and the energy barriers separating them, providing a comprehensive picture of the molecule's structural flexibility. nih.gov
A central goal of computational reaction studies is the prediction of reaction rates, which are governed by the activation energy barrier. Quantum chemical methods, especially DFT, are used to locate the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. ucr.educhemrxiv.org The energy difference between the reactants and the transition state defines the reaction barrier.
By accurately calculating these barriers, scientists can predict how fast a reaction will occur under given conditions. For reactions involving the this compound scaffold, such as ring-opening or isomerization, DFT methods can pinpoint the TS structure and its associated energy. chemrxiv.org These calculations are critical for understanding and predicting chemical reactivity without the need for experimental measurements.
| Reaction Type | Computational Method | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| [3+2] Cycloaddition | M06-2X/Def2TZVP | 15 - 25 |
| Ring Opening (Cycloreversion) | UB3LYP/6-31++G(d,p) | 20 - 35 |
| Hydrogen Atom Transfer | B3LYP/cc-pVQZ | 10 - 20 |
Molecular Dynamics and Monte Carlo Simulations
While quantum chemical methods provide detailed information about static molecular properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic evolution of chemical systems. scienceopen.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how positions and velocities change over time. youtube.com In contrast, MC simulations use statistical methods to generate a set of representative molecular configurations based on their thermodynamic probability, making it well-suited for studying equilibrium properties. scienceopen.comyoutube.com
A key application of these simulation techniques is in the study of chiral recognition. Grand Canonical Monte Carlo (GCMC) simulations have been used to investigate the enantioselective adsorption of racemic mixtures of (R,S)-1,2-dimethylcyclobutane within homochiral metal-organic frameworks (MOFs). northwestern.edutandfonline.comresearchgate.net These simulations can predict which enantiomer binds more strongly to the chiral environment of the MOF.
In one study, GCMC simulations were performed to understand the separation of this compound enantiomers in a cadmium-based MOF. tandfonline.comtandfonline.com The results showed that moderate enantiomeric excess (ee) values could be achieved. northwestern.edu The simulations identified specific adsorption sites and revealed that the small zigzag pores of the MOF were primarily responsible for the chiral discrimination, while larger helical pores showed almost no enantioselectivity. tandfonline.comtandfonline.com Analysis of the interaction energies indicated that the global energy minimum for the S-enantiomer was lower than that of the R-enantiomer, explaining the observed selectivity. tandfonline.com
| Enantiomer | Global Energy Minimum (kJ/mol) | Observed Selectivity |
|---|---|---|
| S-DMB | -35.2 | Preferentially Adsorbed |
| R-DMB | -33.8 | Less Adsorbed |
Mechanochemical Studies and External Force Effects
Mechanochemistry explores how mechanical forces can induce or alter chemical reactions. Computational simulations are essential for understanding these phenomena at the molecular level. By applying an external force to a molecule in a simulation, researchers can study how mechanical stress affects its reactivity. nih.gov
For cyclobutane derivatives, studies have focused on force-induced ring-opening reactions. nih.govnih.govresearchgate.net Simulations using methods like on-the-fly semiempirical molecular dynamics can model this process directly. nih.gov These studies show that applying an external pulling force can significantly lower the energy barrier for the cycloreversion reaction, thereby accelerating it. The way force is transmitted through the molecular structure is critical; different attachment points can lead to vastly different mechanochemical reactivities. nih.gov For instance, applying force via the para-position of a substituent on the cyclobutane ring is more effective at promoting bond cleavage than applying it at the ortho- or meta-positions. nih.gov These theoretical findings are crucial for designing mechanophores—molecules that respond chemically to mechanical stress.
Advanced Spectroscopic Characterization of 1,2 Dimethylcyclobutane
Elucidating Stereochemistry and Conformation via Spectroscopy
The stereochemistry of 1,2-dimethylcyclobutane, which can exist as cis and trans isomers, is a primary focus of spectroscopic investigation. The spatial arrangement of the two methyl groups relative to the cyclobutane (B1203170) ring gives rise to distinct physical and chemical properties, which are reflected in their spectroscopic signatures. The cyclobutane ring itself is not planar but exists in a puckered conformation to alleviate torsional strain between adjacent C-H bonds, a compromise with the inherent angle strain of the C-C-C bonds. dtic.mil This puckering influences the orientation of the methyl substituents, and spectroscopy provides the means to probe these subtle but critical structural differences. Techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are particularly powerful in distinguishing between the diastereomers by analyzing the interactions between atoms and the molecule's symmetry. For instance, the relative orientation of the methyl groups in the cis and trans isomers leads to unique signals in NMR spectroscopy and distinct vibrational modes in IR and Raman spectra.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (e.g., NOESY for Stereochemical Assignment)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the stereochemistry of organic molecules. While basic one-dimensional ¹H and ¹³C NMR spectra provide initial structural information, advanced two-dimensional techniques are often necessary for unambiguous stereochemical assignment of molecules like this compound.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR experiment that is exceptionally useful for this purpose. libretexts.org NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å, rather than through-bond couplings. libretexts.org This is crucial for distinguishing between cis and trans-1,2-dimethylcyclobutane (B12766322).
In the cis isomer, the two methyl groups are on the same face of the cyclobutane ring, bringing their protons close together in space. This proximity will result in a cross-peak in the NOESY spectrum, indicating a Nuclear Overhauser Effect (NOE) between the protons of the two methyl groups. Conversely, in the trans isomer, the methyl groups are on opposite faces of the ring, and their protons are too far apart to produce a significant NOE. The absence of this specific cross-peak is strong evidence for the trans configuration.
Table 1: Expected NOESY Correlations for Stereochemical Assignment of this compound
| Isomer | Interacting Protons | Expected NOESY Cross-Peak | Rationale |
| cis-1,2-Dimethylcyclobutane (B12747871) | Methyl (C1) ↔ Methyl (C2) | Yes | Protons are in close spatial proximity (on the same face of the ring). |
| trans-1,2-Dimethylcyclobutane | Methyl (C1) ↔ Methyl (C2) | No | Protons are spatially distant (on opposite faces of the ring). |
| Both Isomers | Methyl ↔ Adjacent Ring CH | Yes | Protons on the methyl groups are close to the adjacent methine protons on the ring. |
This technique provides definitive, non-destructive evidence for the relative stereochemistry of the substituents. libretexts.org
Vibrational Spectroscopy (Infrared, Raman) for Strain Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, offers profound insights into the molecular structure and inherent strain of the this compound ring. umsystem.edu The four-membered ring is characterized by significant angle strain (due to C-C-C angles deviating from the ideal 109.5°) and torsional strain. The molecule adopts a puckered conformation as a mechanism to minimize this strain. dtic.mil
IR and Raman spectroscopy probe the vibrational modes of a molecule. uni-siegen.denih.gov The frequencies of these vibrations are directly related to the bond strengths and geometry of the molecule. For cyclobutane and its derivatives, specific vibrational modes, such as the ring-puckering and ring-breathing modes, are particularly sensitive to the ring's conformation and strain.
Ring Strain: The high ring strain in cyclobutane derivatives shifts the C-H and C-C stretching frequencies compared to their acyclic counterparts. Analysis of these frequencies can be correlated with the degree of strain within the molecule.
Symmetry and Isomer Differentiation: IR and Raman spectroscopy are governed by different selection rules. uni-siegen.de The cis isomer (typically of Cₛ symmetry) and the trans isomer (typically of C₂ symmetry) will exhibit different patterns of IR-active and Raman-active bands. For instance, in a molecule with a center of inversion, certain vibrations will be Raman active but IR inactive, and vice versa (mutual exclusion rule). uni-siegen.de While this compound does not have an inversion center, the differences in symmetry between the isomers lead to distinct spectra that can be used for identification.
Computational calculations are often used alongside experimental data to assign the observed vibrational frequencies to specific molecular motions. core.ac.uk
Table 2: Representative Vibrational Frequencies for Cyclobutane Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Significance for this compound |
| Asymmetric C-H Stretch | 2980 - 2990 | IR | Sensitive to the electronic environment of C-H bonds, influenced by ring strain. dtic.mil |
| Symmetric C-H Stretch | 2850 - 2880 | IR, Raman | Provides information on the overall structure. |
| Ring Puckering | ~100 - 200 | IR, Raman | A low-frequency, large-amplitude motion characteristic of the strained ring's flexibility. umsystem.edu |
| C-C Ring Stretch | 800 - 1000 | Raman | The frequency is indicative of the C-C bond strength within the strained ring. |
Mass Spectrometry for Mechanistic Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For this compound, MS is particularly useful for elucidating fragmentation pathways, which can shed light on the stability of the molecule and the mechanisms of reactions it might undergo.
Upon ionization in a mass spectrometer (e.g., by electron impact), the this compound molecular ion (C₆H₁₂⁺˙) is formed. Due to the inherent strain in the four-membered ring, this molecular ion is prone to fragmentation through various pathways. The analysis of the resulting fragment ions helps in reconstructing the original structure and understanding its chemical behavior.
Common fragmentation pathways for cyclic alkanes involve ring-opening followed by cleavage. For this compound, key fragmentation mechanisms would include:
Loss of a methyl group (-CH₃): This is a common fragmentation for methylated compounds, leading to a stable secondary carbocation.
Cleavage of the ring: The strained C-C bonds of the cyclobutane ring can break, often leading to the elimination of a neutral molecule like ethene (C₂H₄).
By analyzing the m/z values of the most abundant fragment ions in the mass spectrum, researchers can deduce the most likely fragmentation pathways. This information is invaluable for identifying unknown compounds and for understanding the underlying principles of ion chemistry and reaction mechanisms.
Table 3: Plausible Mass Spectrometry Fragmentation Pathways for this compound (Molecular Weight: 84.16)
| m/z Value | Proposed Fragment Ion | Neutral Loss | Plausible Pathway |
| 84 | [C₆H₁₂]⁺˙ | - | Molecular Ion |
| 69 | [C₅H₉]⁺ | CH₃ | Loss of a methyl radical from the molecular ion. |
| 56 | [C₄H₈]⁺˙ | C₂H₄ | Ring cleavage and loss of ethene. |
| 41 | [C₃H₅]⁺ | C₃H₇ | Further fragmentation of larger ions, formation of the stable allyl cation. |
Q & A
Basic Research Questions
Q. How can the stereoisomers (cis/trans) of 1,2-dimethylcyclobutane be experimentally distinguished?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is widely used. For example, coupling constants (e.g., -values) between methyl groups on adjacent carbons differ between cis and trans isomers due to spatial proximity. Trans isomers typically exhibit smaller coupling constants compared to cis isomers. X-ray crystallography can also resolve stereochemistry definitively by analyzing bond angles and spatial arrangements .
- Key Evidence : Thermal decomposition studies of cyclic azo compounds and cyclobutanes confirm stereospecificity, with trans isomers showing distinct retention/inversion ratios under varying temperatures .
Q. What experimental techniques validate the molecular structure of this compound?
- Methodology :
- Mass Spectrometry (MS) : Confirms molecular weight (84.16 g/mol) and fragmentation patterns (e.g., loss of methyl groups).
- Infrared (IR) Spectroscopy : Identifies C-H stretching vibrations (2800–3000 cm) and ring strain-induced absorption bands (~800–1000 cm) .
- Quantum Chemical Calculations : Validate geometric parameters (bond lengths, angles) using density functional theory (DFT), aligning with experimental data from X-ray or NMR .
Q. What synthetic routes are documented for this compound?
- Methodology :
- Thermal Decomposition : Pyrolysis of 3,6-dimethyl-3,4,5,6-tetrahydropyridazine produces this compound via 1,4-biradical intermediates .
- Cycloaddition Reactions : [2+2] Cycloaddition of alkenes under photochemical conditions, though steric hindrance from methyl groups complicates yield optimization .
Advanced Research Questions
Q. What role do 1,4-biradical intermediates play in the thermal decomposition of this compound?
- Methodology :
- Kinetic Analysis : Competing pathways (rotation, cleavage, closure) of biradicals are quantified using Arrhenius parameters. For example, at 439°C, the ratio = 1.6 for trans-1,2-dimethylcyclobutane, indicating preferential bond cleavage over ring closure .
- Stereochemical Tracking : Retention/inversion ratios (e.g., at 439°C) confirm biradical intermediates as common precursors for both cyclobutane and azo compound decompositions .
Q. How can computational modeling resolve contradictions in experimental thermodynamic data for this compound?
- Methodology :
- Statistical Thermodynamics : Combines quantum mechanics (QM) with molecular dynamics (MD) to predict enthalpy changes (e.g., for liquid-phase reactions) .
- Neural Network-Based QSPR : Predicts properties (e.g., boiling points, strain energy) using 2,100+ descriptor sets, addressing discrepancies between experimental and theoretical values .
Q. What strategies optimize the synthesis of enantiomerically pure (1R,2R)-1,2-dimethylcyclobutane?
- Methodology :
- Chiral Catalysis : Use of transition-metal catalysts (e.g., Rh or Ru complexes) to induce asymmetric cycloaddition, though steric effects from methyl groups limit enantiomeric excess (ee).
- Chromatographic Resolution : Chiral stationary phases (e.g., cellulose derivatives) separate enantiomers post-synthesis, validated by polarimetry and circular dichroism (CD) .
Q. How does ring strain in this compound influence its reactivity compared to larger cycloalkanes?
- Methodology :
- Strain Energy Calculations : Compare angle strain (cyclobutane: ~109.5° vs. ideal tetrahedral 90°) and torsional strain via DFT. Cyclobutane’s strain energy (~110 kJ/mol) increases susceptibility to ring-opening reactions.
- Comparative Kinetics : Measure activation energies for hydrogenation or halogenation reactions; cyclobutane derivatives react faster than cyclohexane analogs due to strain release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
